Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate
Overview
Description
Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate is a chemical compound with the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol . It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring structure allows it to bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1H-indole-3-carboxylate: Known for its antiviral activity.
Ethyl 5-methyl-1H-pyrazole-3-carboxylate: Similar structure but lacks the phenyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives.
Properties
IUPAC Name |
ethyl 5-methyl-1-phenylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)15(14-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPIMHCENGHGMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447719 | |
Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81153-64-2 | |
Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81153-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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